4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Overview
Description
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl2FN2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of chlorine and fluorine atoms attached to a quinazoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline typically involves the reaction of 4-fluoroaniline with 4,6-dichloroquinazoline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 4-fluoroaniline attacks the electrophilic carbon atoms of 4,6-dichloroquinazoline, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time . Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-fluorophenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinazoline ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
4,6-Dichloro-2-(4-fluorophenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is used in studies investigating the biological activities of quinazoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules for research and development purposes.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline depends on its specific application. In medicinal chemistry, quinazoline derivatives are known to inhibit various enzymes and receptors involved in disease pathways . For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the activity of enzymes that promote cancer cell growth and proliferation . The molecular targets and pathways involved may include epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(2-fluorophenyl)quinazoline: This compound is similar in structure but has the fluorine atom positioned differently on the phenyl ring.
4,6-Dichloro-2-(4-chlorophenyl)quinazoline: Another similar compound with a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is unique due to the specific positioning of the fluorine atom, which can influence its biological activity and chemical reactivity . The presence of both chlorine and fluorine atoms in the quinazoline core makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPWQBWVAPHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680057 | |
Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461036-88-4 | |
Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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